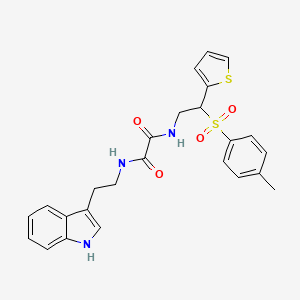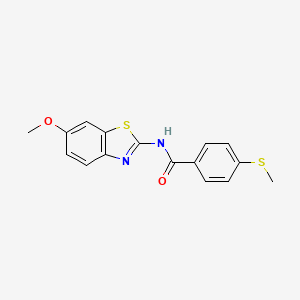![molecular formula C19H18N2OS2 B3297915 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide CAS No. 896345-17-8](/img/structure/B3297915.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
描述
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide, commonly known as DMF-10, is a novel compound with potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and promising biological activities.
作用机制
The mechanism of action of DMF-10 is not fully understood. However, it is believed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. DMF-10 has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. This inhibition leads to a decrease in the growth and survival of cancer cells. DMF-10 has also been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
DMF-10 has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. DMF-10 has also been found to reduce the production of inflammatory mediators and inhibit the growth of bacteria and fungi. In addition, DMF-10 has been found to have a neuroprotective effect and improve cognitive function.
实验室实验的优点和局限性
DMF-10 has several advantages for lab experiments. This compound is easy to synthesize, and it is stable under normal laboratory conditions. DMF-10 has also been found to have low toxicity, making it suitable for in vitro and in vivo studies. However, there are also some limitations to the use of DMF-10 in lab experiments. This compound has poor solubility in water, which can make it difficult to work with in certain assays. In addition, DMF-10 has not been extensively studied in animal models, and its pharmacokinetic properties are not well understood.
未来方向
There are several future directions for the study of DMF-10. One potential application of this compound is in the development of new anti-cancer therapies. DMF-10 has been found to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. Further studies are needed to determine the efficacy of DMF-10 in animal models and clinical trials. Another potential application of DMF-10 is in the treatment of inflammatory diseases. DMF-10 has been found to inhibit the production of inflammatory mediators, and it may have potential as a new anti-inflammatory drug. Further studies are needed to determine the safety and efficacy of DMF-10 in humans.
Conclusion
In conclusion, DMF-10 is a novel compound with potential applications in scientific research. This compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. DMF-10 has also been found to be a potent inhibitor of carbonic anhydrase IX, which is overexpressed in many types of cancer. Further studies are needed to determine the full potential of DMF-10 in the development of new therapies for cancer, inflammation, and other diseases.
科学研究应用
DMF-10 has potential applications in scientific research due to its unique chemical structure and biological activities. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. DMF-10 has also been found to be a potent inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer.
属性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-12-8-9-14(13(2)10-12)16-11-24-19(20-16)21-18(22)15-6-4-5-7-17(15)23-3/h4-11H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHSUJQQPHQHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-2-ylmethyl)ethanediamide](/img/structure/B3297840.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B3297846.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B3297853.png)
![N1-(2-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B3297858.png)
![6-(4-Ethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3297866.png)


![8-Methyl-2-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3297890.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B3297899.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B3297923.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B3297934.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B3297944.png)